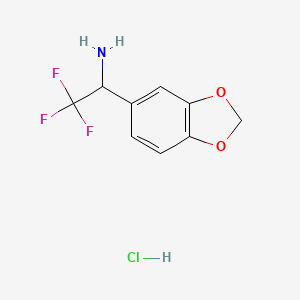
1-(1,3-Benzodioxol-5-yl)-2,2,2-trifluoroethanamine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,3-Benzodioxol-5-yl)-2,2,2-trifluoroethanamine;hydrochloride is a synthetic compound known for its unique chemical structure and potential applications in various fields of scientific research. The compound features a benzodioxole ring fused with a trifluoroethanamine moiety, making it an interesting subject for studies in chemistry, biology, and medicine.
準備方法
The synthesis of 1-(1,3-Benzodioxol-5-yl)-2,2,2-trifluoroethanamine;hydrochloride typically involves several steps:
Synthetic Routes: The preparation begins with the formation of the benzodioxole ring, followed by the introduction of the trifluoroethanamine group. This can be achieved through a series of reactions including halogenation, nucleophilic substitution, and amination.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures, with the use of catalysts such as palladium or copper to facilitate the processes.
Industrial Production Methods: On an industrial scale, the production may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems helps in maintaining the reaction conditions and scaling up the production efficiently.
化学反応の分析
1-(1,3-Benzodioxol-5-yl)-2,2,2-trifluoroethanamine;hydrochloride undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where the trifluoroethanamine group is replaced by other nucleophiles such as thiols or amines.
Common Reagents and Conditions: Typical reagents include halogens, acids, bases, and metal catalysts. The reactions are often conducted in solvents like dichloromethane or ethanol under reflux conditions.
Major Products: The major products formed from these reactions include various substituted benzodioxole derivatives, which can be further utilized in different applications.
科学的研究の応用
1-(1,3-Benzodioxol-5-yl)-2,2,2-trifluoroethanamine;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
作用機序
The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-2,2,2-trifluoroethanamine;hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and apoptosis. For example, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells.
類似化合物との比較
1-(1,3-Benzodioxol-5-yl)-2,2,2-trifluoroethanamine;hydrochloride can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-(1,3-benzodioxol-5-yl)-2-butanamine and 1-(1,3-benzodioxol-5-yl)-2-aminopropane share structural similarities.
Uniqueness: The presence of the trifluoroethanamine group distinguishes it from other benzodioxole derivatives, potentially leading to unique biological activities and chemical reactivity.
List of Similar Compounds:
特性
分子式 |
C9H9ClF3NO2 |
|---|---|
分子量 |
255.62 g/mol |
IUPAC名 |
1-(1,3-benzodioxol-5-yl)-2,2,2-trifluoroethanamine;hydrochloride |
InChI |
InChI=1S/C9H8F3NO2.ClH/c10-9(11,12)8(13)5-1-2-6-7(3-5)15-4-14-6;/h1-3,8H,4,13H2;1H |
InChIキー |
PXYKGDJCQHIYIP-UHFFFAOYSA-N |
正規SMILES |
C1OC2=C(O1)C=C(C=C2)C(C(F)(F)F)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


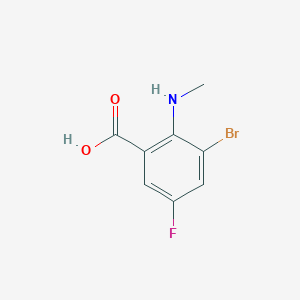
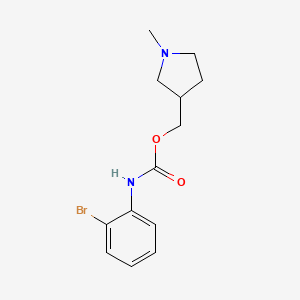
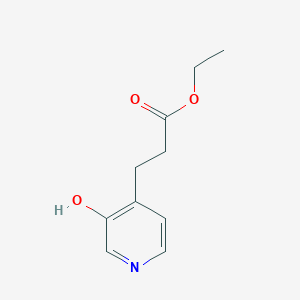
![Methyl 2-[5-(4-chlorophenyl)-7-methoxy-2-oxo-1,3-dihydro-1,4-benzodiazepin-3-yl]acetate](/img/structure/B14784545.png)
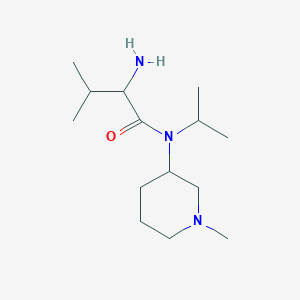
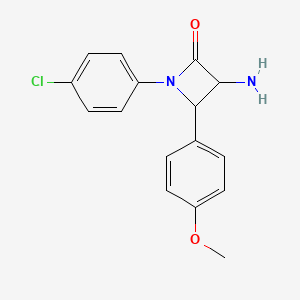
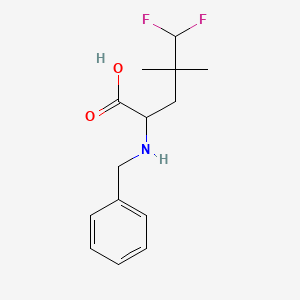
![6,7-Dimethoxy-1-[2-(4-trifluoromethoxy-phenyl)-ethyl]-1,2,3,4-tetrahydro-isoquinoline](/img/structure/B14784578.png)
![L-Leucine, N-[(2,6-dimethyl-1-piperidinyl)carbonyl]-4-methyl-, cis-(9CI)](/img/structure/B14784582.png)
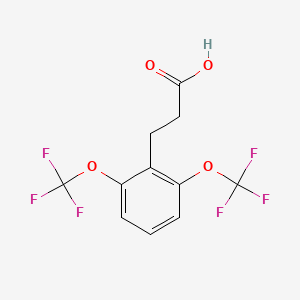
![4-[2-(4-hydroxyphenyl)ethyl]benzene-1,3-diol](/img/structure/B14784595.png)
![(8R)-2-[(2R)-2,3-dihydroxypentan-2-yl]-9-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-8-hydroxy-11-[(4R,5S)-5-hydroxy-4-methoxy-4,6-dimethyl-5-(propylaminomethyl)oxan-2-yl]oxy-3,6,8,10,12-pentamethyl-1-oxa-4-azacyclotridecan-13-one](/img/structure/B14784599.png)
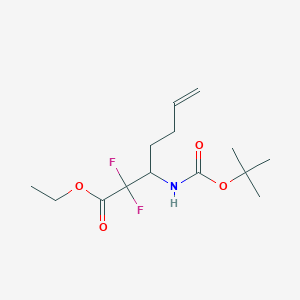
![N-[[1-(2-aminopropanoyl)pyrrolidin-2-yl]methyl]-N-propan-2-ylacetamide](/img/structure/B14784604.png)
